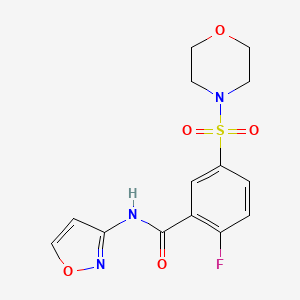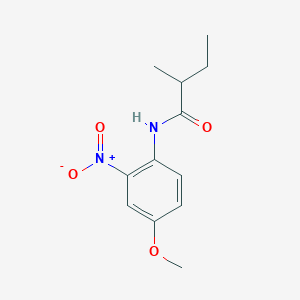
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide, also known as dicamba, is a herbicide used to control broadleaf weeds in various crops. It was first developed in the 1960s and has since been widely used in agriculture. The chemical structure of dicamba is similar to that of the plant hormone auxin, which allows it to disrupt normal plant growth and eventually lead to the death of targeted weeds.
Mecanismo De Acción
Dicamba works by mimicking the plant hormone auxin, which disrupts normal plant growth and eventually leads to the death of targeted weeds. It is absorbed by the leaves and moves throughout the plant, causing the cells to elongate and grow abnormally. This eventually leads to the death of the plant.
Biochemical and Physiological Effects
Dicamba can have both biochemical and physiological effects on plants. It can disrupt the normal growth and development of plants, leading to stunted growth and eventual death. It can also affect the photosynthetic process, reducing the plant's ability to produce energy and ultimately leading to its demise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is widely used in laboratory experiments to study its impact on plant growth and development. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for researchers studying plant-herbicide interactions. However, its potential to drift and impact non-target plants can be a limitation in certain experimental settings.
Direcciones Futuras
Research on 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is ongoing, with many future directions for study. One area of focus is on developing 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide formulations that are less likely to drift and impact non-target plants. Another area of study is on the impact of 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide on soil health and microbial communities. Additionally, researchers are studying the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide use on plant growth and development, as well as its impact on the environment.
Métodos De Síntesis
Dicamba can be synthesized through various methods, including the reaction of 2,4-dichlorophenoxyacetic acid with 2-methyl-5-nitroaniline in the presence of a coupling agent. Another method involves the reaction of 2,4-dichlorophenol with 2-methyl-5-nitroaniline in the presence of a base and a coupling agent.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its effectiveness in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. It has also been studied for its impact on non-target plants and the environment. Research has shown that 4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide can be effective in controlling weeds, but it can also have negative impacts on non-target plants, especially if it drifts from the intended application area.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-11-4-6-13(21(23)24)10-15(11)20-17(22)3-2-8-25-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGJJCKOGVZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-methyl-5-nitrophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)

![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)


![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)
